molecular formula C8H16O B146453 5-Methylheptan-3-one CAS No. 541-85-5

5-Methylheptan-3-one

Cat. No.: B146453
CAS No.: 541-85-5
M. Wt: 128.21 g/mol
InChI Key: PSBKJPTZCVYXSD-UHFFFAOYSA-N
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Description

5-Methylheptan-3-one, also known as 5-methyl-3-heptanone, is a ketone with the molecular formula C8H16O. It is a colorless liquid with a mild odor. This compound is used in various industrial applications due to its solvent properties and is also a subject of interest in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methylheptan-3-one can be synthesized through several methods. One common method involves the oxidation of 5-methylheptanol using an oxidizing agent such as potassium dichromate in the presence of sulfuric acid. Another method involves the catalytic hydrogenation of 5-methylhept-2-en-4-one.

Industrial Production Methods

In industrial settings, this compound is often produced through the hydroformylation of 4-methylhex-1-ene followed by oxidation. This process involves the addition of carbon monoxide and hydrogen to the alkene in the presence of a rhodium catalyst, followed by oxidation to form the ketone.

Chemical Reactions Analysis

Types of Reactions

5-Methylheptan-3-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.

    Reduction: It can be reduced to the corresponding alcohol, 5-methylheptanol, using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Grignard reagents in dry ether.

Major Products Formed

    Oxidation: 5-Methylheptanoic acid.

    Reduction: 5-Methylheptanol.

    Substitution: Various substituted ketones depending on the nucleophile used.

Scientific Research Applications

5-Methylheptan-3-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    3-Heptanone: Similar in structure but lacks the methyl group at the fifth position.

    6-Methyl-3-heptanone: Similar but with the methyl group at the sixth position.

    2-Methyl-5-heptanone: Similar but with the methyl group at the second position.

Uniqueness

5-Methylheptan-3-one is unique due to the position of the methyl group, which influences its chemical reactivity and physical properties. This structural difference can lead to variations in boiling points, solubility, and reactivity compared to its isomers .

Properties

IUPAC Name

5-methylheptan-3-one
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InChI

InChI=1S/C8H16O/c1-4-7(3)6-8(9)5-2/h7H,4-6H2,1-3H3
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InChI Key

PSBKJPTZCVYXSD-UHFFFAOYSA-N
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Canonical SMILES

CCC(C)CC(=O)CC
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Molecular Formula

C8H16O
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DSSTOX Substance ID

DTXSID9047047
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Molecular Weight

128.21 g/mol
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Physical Description

Ethyl sec-amyl ketone appears as a clear colorless liquid with a pungent odor. Insoluble in water and partially soluble in alcohol. Vapors are denser than air and may have a narcotic effect in high concentrations. Used in making perfumes and as a solvent for nitrocellulose and vinyl resins., COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a pungent odor.
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Boiling Point

315 °F at 760 mmHg (NIOSH, 2023), 157-162 °C, 315 °F
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Flash Point

138 °F (NIOSH, 2023), 43 °C c.c., 57.2 °C o.c., 138 °F
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Solubility

Insoluble (NIOSH, 2023), Solubility in water, g/100ml at 20 °C: 0.3, Insoluble
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Density

0.82 (NIOSH, 2023) - Less dense than water; will float, Relative density (water = 1): 0.82, 0.82
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Vapor Density

Relative vapor density (air = 1): 4.4
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Vapor Pressure

2 mmHg (NIOSH, 2023), Vapor pressure, kPa at 25 °C: 0.267, 2 mmHg
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CAS No.

541-85-5
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Melting Point

-70 °F (NIOSH, 2023), -56.7 °C, -70 °F
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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